

Structure-activity relationship of 1H-Pyrrolo[2,3-c]pyridine derivatives

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Compound of Interest

Compound Name: *1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile*

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A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-c]pyridine Derivatives for Drug Discovery Professionals

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the broader azaindole family, has emerged as a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and the fused bicyclic system offer a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 1H-pyrrolo[2,3-c]pyridine derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

Introduction to the 1H-Pyrrolo[2,3-c]pyridine Scaffold

Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms, each offering distinct electronic and steric properties for drug design. The 1H-pyrrolo[2,3-c]pyridine core, in particular, has been successfully exploited to develop inhibitors for a range of enzymes and receptors, including kinases and phosphodiesterases, as well as compounds with potent anticancer and anti-inflammatory activities.^[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of pharmacological properties, making it a focal point of many drug discovery programs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section will compare the SAR of these derivatives against different biological targets.

Anticancer Activity: Tubulin Polymerization Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines. [2][3] The general scaffold for these compounds features a 1-aryl and a 6-aryl substituent.

The SAR for this series can be summarized as follows:

- Position 1: A 3,4,5-trimethoxyphenyl group at this position is crucial for activity, mimicking the A-ring of combretastatin A-4.
- Position 6: The nature of the aryl group at this position significantly influences potency. An indolyl moiety, as seen in compound 10t, provides the most potent activity against HeLa, SGC-7901, and MCF-7 cell lines.[3][4] The introduction of electron-donating groups on a phenyl ring at this position generally leads to moderate to weak activity.[3]

Table 1: Comparison of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

Compound	R1 (Position 1)	R2 (Position 6)	IC50 (µM) vs. HeLa	IC50 (µM) vs. SGC- 7901	IC50 (µM) vs. MCF-7
10a	3,4,5-trimethoxyphenyl	phenyl	>10	>10	>10
10k	3,4,5-trimethoxyphenyl	4-ethoxyphenyl	1.23	1.52	2.11
10t	3,4,5-trimethoxyphenyl	indolyl	0.12	0.15	0.21

Data extracted from Wang et al., 2024.[3]

Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively used to develop potent kinase inhibitors targeting various members of the kinome.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against FGFRs.[5][6] Key SAR insights include:

- Position 5: Introduction of a trifluoromethyl group at this position can enhance potency by forming a hydrogen bond with Gly485 in the FGFR1 binding site.[5]
- Substituents on the core: The nature of the substituent at other positions, particularly larger hydrophobic groups, can be explored to interact with the hydrophobic pocket of the kinase.

Table 2: Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Compound	R (Position 5)	IC50 (nM) vs. FGFR1	IC50 (nM) vs. FGFR2	IC50 (nM) vs. FGFR3	IC50 (nM) vs. FGFR4
1	H	1900	-	-	-
4a	CF3	-	-	-	-
4h	-	7	9	25	712

Data for compound 1 and 4a suggest the importance of the CF3 group, while 4h represents a highly potent derivative from the series.[\[5\]](#)[\[6\]](#)

A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory activity against FMS kinase (CSF-1R).[\[7\]](#) The SAR study revealed that:

- The diarylamide and diarylurea scaffolds are effective for FMS kinase inhibition.
- Compound 1r emerged as a highly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound.[\[7\]](#) It also showed significant antiproliferative activity against various cancer cell lines.[\[7\]](#)

Table 3: Comparison of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Compound	IC50 (nM) vs. FMS Kinase	Antiproliferative IC50 Range (μM)
KIST101029 (Lead)	96	-
1e	60	-
1r	30	0.15 - 1.78

Data extracted from Abdel-Halim et al., 2018.[\[7\]](#)

Phosphodiesterase 4B (PDE4B) Inhibitors

1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[\[8\]](#) The SAR for this class of compounds highlights the importance of:

- The Pyrrolopyridine Core: Moving from a benzo[d]imidazole to a pyrrolo[2,3-b]pyridine scaffold led to an increase in potency.[8]
- Substituents on the Carboxamide: The size and hydrophobicity of the substituent on the amide nitrogen are crucial for activity and selectivity over PDE4D. A 3,3-difluoroazetidine ring (compound 11h) resulted in high inhibitory activity and good selectivity.[8]

Table 4: Comparison of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

Compound	Amide Substituent	IC50 (µM) vs. PDE4B	Selectivity over PDE4D
7	-	0.48	-
11h	3,3-difluoroazetidine	0.14	6-fold

Data extracted from Constance et al., 2023.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details representative experimental protocols for evaluating 1H-pyrrolo[2,3-c]pyridine derivatives.

Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a specific kinase.

Materials:

- Recombinant human FGFR1 kinase domain
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- Test compounds (1H-pyrrolo[2,3-c]pyridine derivatives)

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase-Glo® Luminescent Kinase Assay kit (Promega)
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the wells of a 384-well plate.
- Add the FGFR1 enzyme and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)

- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Multi-channel pipette
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are a rich source of novel therapeutic agents. The comparative SAR analysis presented in this guide demonstrates that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity. For instance, the strategic introduction of specific aryl groups at defined positions has yielded potent tubulin polymerization inhibitors, while modifications to the carboxamide moiety have led to selective PDE4B inhibitors. Similarly, substitutions on the pyrrolopyridine ring are critical for potent kinase inhibition.

Future drug discovery efforts in this area should focus on leveraging the established SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The use of computational modeling and structure-based drug design will be invaluable in further exploring the chemical space around this versatile scaffold.

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